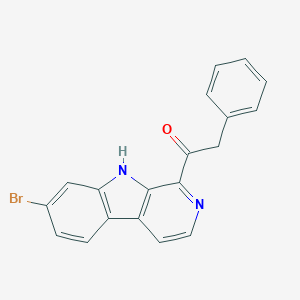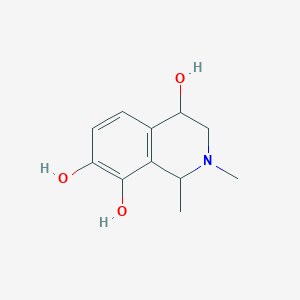
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, also known as THIQ, is a compound that has been extensively studied for its potential therapeutic applications. THIQ is a naturally occurring compound found in the brain and is a precursor to the neurotransmitter dopamine. THIQ has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is not fully understood, but it is thought to act as a dopamine receptor agonist. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to bind to dopamine receptors in the brain, leading to an increase in dopamine release. This increase in dopamine release can lead to a variety of biochemical and physiological effects.
生化学的および生理学的効果
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to have a variety of biochemical and physiological effects, including increasing dopamine release, reducing the activity of dopamine transporters, and increasing the activity of dopamine receptors. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has several advantages for use in lab experiments, including its ability to increase dopamine release and its antioxidant properties. However, 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol. One area of research could focus on the development of new synthesis methods for 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, which could improve its purity and yield. Another area of research could focus on the development of new therapeutic applications for 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, including its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol and its effects on the brain.
合成法
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the use of chemical reactions to produce 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol from precursor compounds. Enzymatic conversion involves the use of enzymes to catalyze the conversion of precursor compounds into 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol. Both methods have been used successfully to produce 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol in the laboratory.
科学的研究の応用
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been the subject of extensive scientific research due to its potential therapeutic applications. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to have a variety of effects on the brain, including increasing dopamine release and reducing the activity of dopamine transporters. These effects make 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol a promising candidate for the treatment of Parkinson's disease and other dopamine-related disorders.
特性
CAS番号 |
102830-22-8 |
|---|---|
製品名 |
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3 |
InChIキー |
FFPOPDFIKAHFHN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
正規SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
同義語 |
4,7,8-Isoquinolinetriol, 1,2,3,4-tetrahydro-1,2-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



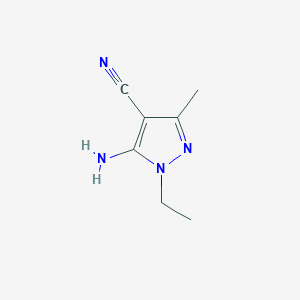
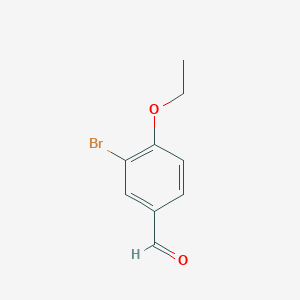
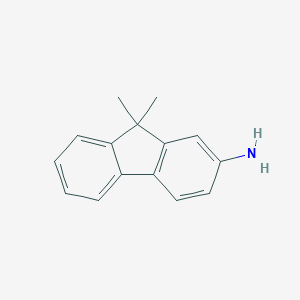
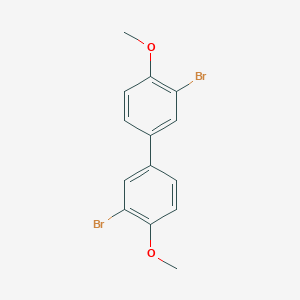
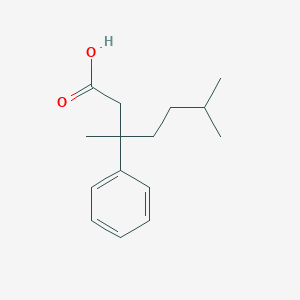
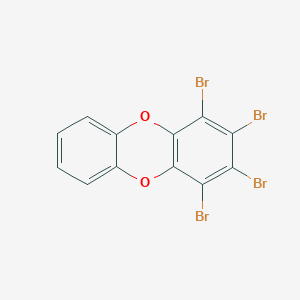
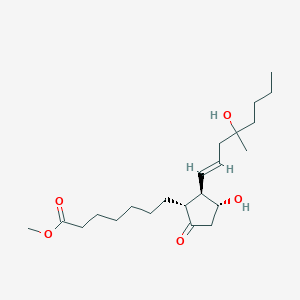
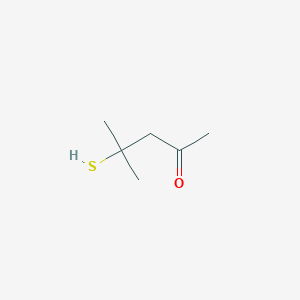
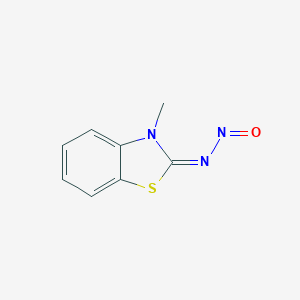
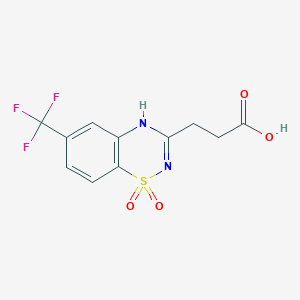
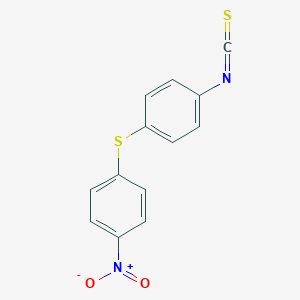
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
